Tizanidine

Vue d'ensemble

Description

Tizanidine est un relaxant musculaire squelettique à action centrale utilisé principalement pour gérer la spasticité. C'est un agoniste des récepteurs alpha-2 adrénergiques, ce qui signifie qu'il agit en stimulant certains récepteurs dans le cerveau et la moelle épinière pour réduire le tonus musculaire . This compound est couramment prescrit pour des affections telles que la sclérose en plaques, les lésions de la moelle épinière et la paralysie cérébrale spastique .

Applications De Recherche Scientifique

Tizanidine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of alpha-2 adrenergic receptor agonists.

Biology: Researchers study its effects on neurotransmitter release and muscle tone regulation.

Mécanisme D'action

Target of Action

Tizanidine is a potent, central-acting myotonolytic agent . Its primary targets are the alpha-2 adrenergic receptors . These receptors play a crucial role in the nervous system, particularly in the presynaptic inhibition of motor neurons .

Mode of Action

This compound interacts with its targets, the alpha-2 adrenergic receptors, by acting as an agonist . This interaction results in the presynaptic inhibition of excitatory neurotransmitters . This inhibition reduces the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the alpha-2 adrenergic receptor pathway . By acting as an agonist at these receptors, this compound increases presynaptic inhibition, reducing the release of excitatory neurotransmitters . This action primarily affects spinal polysynaptic reflexes , leading to a reduction in muscle spasticity .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 40% . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of this compound is about 2.54 hours, while its inactive metabolites have a half-life of 20-40 hours . This compound is excreted through urine (60%) and feces (20%) .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters, this compound decreases neuronal firing that promotes muscle spasms . This leads to a decrease in muscle tone and involuntary muscle contractions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect this compound’s action. Concomitant use of this compound and moderate or potent CYP1A2 inhibitors is contraindicated . These inhibitors can increase the concentration of this compound in the body, potentially leading to adverse effects . Furthermore, the drug’s efficacy can be influenced by the individual’s metabolic rate, which can vary based on factors such as age, health status, and genetic factors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Tizanidine peut être synthétisé selon diverses méthodes. Une voie de synthèse courante implique la réaction du 5-chloro-2,1,3-benzothiadiazole avec la 2-imidazoline . La réaction nécessite généralement un solvant tel que le diméthylformamide et un catalyseur comme le carbonate de potassium. Le mélange est chauffé pour faciliter la réaction, ce qui entraîne la formation de this compound .

Méthodes de production industrielle

En milieu industriel, le chlorhydrate de this compound est souvent produit en pulvérisant une solution de chlorhydrate de this compound, d'hydroxypropylméthylcellulose et de dioxyde de silicium dans de l'eau sur des graines non-pareilles (sphères de sucre) .

Analyse Des Réactions Chimiques

Types de réactions

Tizanidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers métabolites.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents produits.

Substitution : This compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des nucléophiles forts comme l'hydroxyde de sodium sont souvent utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers métabolites hydroxylés, tandis que la réduction peut produire différents dérivés d'amines .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études des agonistes des récepteurs alpha-2 adrénergiques.

Biologie : Les chercheurs étudient ses effets sur la libération des neurotransmetteurs et la régulation du tonus musculaire.

Mécanisme d'action

This compound exerce ses effets en stimulant les récepteurs alpha-2 adrénergiques dans le système nerveux central. Cela conduit à l'inhibition de la libération de neurotransmetteurs excitateurs, ce qui entraîne une réduction du tonus musculaire et de la spasticité . Les principales cibles moléculaires sont les récepteurs alpha-2 adrénergiques, et les voies impliquées comprennent l'inhibition des motoneurones présynaptiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Clonidine : Un autre agoniste des récepteurs alpha-2 adrénergiques utilisé pour l'hypertension et le TDAH.

Baclofène : Un relaxant musculaire utilisé pour la spasticité, similaire en efficacité à la tizanidine, mais avec des effets secondaires différents.

Cyclobenzaprine : Un relaxant musculaire utilisé pour soulager à court terme les spasmes musculaires.

Unicité

This compound est unique par son apparition rapide d'action et sa courte durée, ce qui le rend approprié pour gérer les épisodes aigus de spasticité . Il présente également une incidence plus faible de certains effets secondaires par rapport à d'autres relaxants musculaires, tels que le baclofène et la cyclobenzaprine .

Activité Biologique

Tizanidine is a centrally acting muscle relaxant primarily used for the management of muscle spasticity. Its pharmacological profile reveals a complex interaction with adrenergic receptors, particularly the alpha-2 adrenergic receptors, which underpins its therapeutic effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile through various studies and case analyses.

This compound acts predominantly as an agonist at alpha-2 adrenergic receptors located in the central nervous system. This agonistic activity leads to:

- Presynaptic Inhibition : It inhibits the release of excitatory neurotransmitters such as glutamate and aspartate, which are responsible for muscle spasticity. This inhibition occurs primarily at spinal polysynaptic reflex pathways, reducing muscle tone and spasms .

- Antinociceptive Effects : The drug also exhibits antinociceptive (pain-relieving) properties through similar receptor interactions, which may be beneficial in managing neuropathic pain conditions .

Pharmacokinetics

This compound has notable pharmacokinetic properties:

- Absorption : It undergoes significant first-pass metabolism with an oral bioavailability of approximately 40%. Food intake enhances absorption, particularly when taken with tablets compared to capsules .

- Distribution : The drug is extensively distributed throughout the body with a steady-state volume of distribution averaging 2.4 L/kg .

- Metabolism : About 95% of this compound is metabolized in the liver primarily by the CYP1A2 enzyme, leading to various metabolites that may contribute to its effects and side effects .

Case Studies and Research Findings

- Chronic Pain Management : A retrospective study involving 430 patients demonstrated that this compound was effective across various chronic pain syndromes, including fibromyalgia and myofascial pain. The study reported a dose-dependent reduction in pain, attributed to decreased substance P release and excitatory amino acid activity at the spinal level .

- Neuropathic Pain : Research indicates that this compound can prevent changes in gastric mucosa induced by NSAIDs in rat models, suggesting a protective effect that may extend to humans . Additionally, its antiallodynic effects were noted to be sex-dependent in animal studies, highlighting its nuanced pharmacological profile .

- Muscle Spasticity : this compound has been shown to reduce muscle spasms effectively in patients with conditions such as multiple sclerosis and spinal cord injury. Its action on polysynaptic reflexes is particularly significant in alleviating spasticity without exerting direct effects on skeletal muscle fibers or neuromuscular junctions .

Safety Profile

Despite its efficacy, this compound is associated with several side effects:

- Cardiovascular Effects : It can cause transient decreases in heart rate and blood pressure; however, abrupt discontinuation may lead to rebound hypertension and tachycardia .

- Adverse Events : Compared to other muscle relaxants like baclofen and diazepam, this compound shows lower incidences of serious adverse events such as delirium and falls . It is also noted for having no significant risk of addiction or abuse potential .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Alpha-2 adrenergic receptor agonist |

| Bioavailability | ~40% (increased with food) |

| Volume of Distribution | 2.4 L/kg |

| Metabolism | Primarily via CYP1A2 (95% metabolized) |

| Efficacy in Pain Management | Effective across various chronic pain conditions |

| Adverse Effects | Bradycardia, hypotension, rebound hypertension |

Propriétés

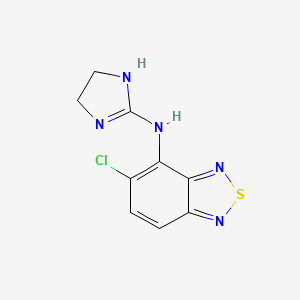

IUPAC Name |

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYDIVBRZNQMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64461-82-1 (mono-hydrochloride) | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023679 | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble, 1.33e-01 g/L | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tizanidine reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites. This drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm. The above reduction and excitatory neurotransmitter release results in presynaptic inhibition of motor neurons. The strongest effect of tizanidine has been shown to occur on spinal polysynaptic pathways. The anti-nociceptive and anticonvulsant activities of tizanidine may also be attributed to agonist action on Alpha-2 receptors. Tizanidine also binds with weaker affinity to the Alpha-1 receptors, explaining its slight and temporary effect on the cardiovascular system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51322-75-9 | |

| Record name | Tizanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51322-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AI06C00GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.